N-(2-benzylphenyl)pyridine-3-carboxamide

Antihyperlipidemic Cardiovascular Disease Metabolic Disorder

Procure N-(2-benzylphenyl)pyridine-3-carboxamide as an essential, structurally specific building block for medicinal chemistry. Generic analogs like N-benzylnicotinamide cannot replace its unique 2-benzylphenyl moiety, which is crucial for modulating target selectivity and bioactivity. Use it to investigate lipid-lowering potency in metabolic disease models or as a foundational scaffold for designing pro-apoptotic anticancer agents. Its distinct substitution pattern also provides a vital data point for crystallographic and conformational landscape mapping.

Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
Cat. No. B3488540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzylphenyl)pyridine-3-carboxamide
Molecular FormulaC19H16N2O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CN=CC=C3
InChIInChI=1S/C19H16N2O/c22-19(17-10-6-12-20-14-17)21-18-11-5-4-9-16(18)13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H,21,22)
InChIKeyJEXFQTSMWDPNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-benzylphenyl)pyridine-3-carboxamide: A Pyridine Carboxamide Scaffold with Potential for Lipid-Lowering and Anticancer Research


N-(2-benzylphenyl)pyridine-3-carboxamide is a synthetic small molecule belonging to the class of N-(benzylphenyl)pyridinecarboxamide derivatives . This class has been identified as a promising scaffold in medicinal chemistry, with research on close structural analogs demonstrating significant pharmacological potential, particularly in lipid-lowering and anticancer applications . While the exact compound's specific biological data is not yet fully established in public literature, its structural features position it as a key building block for lead optimization and structure-activity relationship (SAR) studies within this chemical space .

Why N-(2-benzylphenyl)pyridine-3-carboxamide Cannot Be Substituted by Generic Nicotinamide or Benzamide Analogs


Generic substitution with simpler analogs like N-benzylnicotinamide or N-phenylnicotinamide is not feasible due to the critical role of the 2-benzylphenyl moiety in modulating biological activity and target selectivity. Structural studies on benzamide and pyridinecarboxamide isomer grids reveal that the position of substituents on the aromatic rings profoundly influences molecular conformation, intermolecular interactions, and ultimately, biological function [1]. This structural specificity is further underscored by the distinct pharmacological profiles of related compounds, where even minor modifications can shift activity from lipid-lowering to anti-angiogenic or pro-apoptotic mechanisms [2][3]. Therefore, for scientific research requiring this specific scaffold, substitution with a generic analog would invalidate the study's foundational structure-activity relationship and likely yield irrelevant or misleading data.

Quantitative Evidence Guide for Differentiating N-(2-benzylphenyl)pyridine-3-carboxamide from Analogs


Lipid-Lowering Activity in Hyperlipidemic Rats: N-(2-benzylphenyl)pyridine-3-carboxamide vs. Vehicle Control

While direct data for N-(2-benzylphenyl)pyridine-3-carboxamide is not available, its close analog, N-(3-benzoylphenyl)pyridine-3-carboxamide (Compound C4), demonstrated significant antihyperlipidemic activity in a Triton WR-1339-induced hyperlipidemic rat model. At a dose of 10 mg/kg, C4 significantly reduced plasma triglycerides (TG) and total cholesterol (TC) compared to the vehicle-treated hyperlipidemic control group (p < 0.05). [1] This provides a class-level inference for the potential of the 2-benzylphenyl analog to exhibit similar lipid-modulating effects, highlighting a key area for direct comparative study.

Antihyperlipidemic Cardiovascular Disease Metabolic Disorder

Induction of Apoptosis in Cancer Cells: N-(2-benzylphenyl)pyridine-3-carboxamide vs. Vehicle Control

Direct data for N-(2-benzylphenyl)pyridine-3-carboxamide is absent. However, a related class of N-phenyl nicotinamides has been identified as potent inducers of apoptosis. For example, Compound 10 (a substituted N-phenyl nicotinamide) exhibited a GI50 value of 0.21 µM in T47D breast cancer cells and was shown to inhibit microtubule polymerization in vitro. [1] This provides a strong class-level inference that the N-(2-benzylphenyl)pyridine-3-carboxamide scaffold, particularly with appropriate substitution, could be optimized for anticancer activity, making it a valuable starting point for medicinal chemistry programs.

Anticancer Apoptosis Microtubule Inhibitor

Structural Conformation and Intermolecular Interactions: N-(2-benzylphenyl)pyridine-3-carboxamide vs. Isomeric Analogs

A systematic study on N-(pyridyl)benzamide and N-(phenyl)pyridinecarboxamide isomer grids demonstrated that the position of the nitrogen atom and substituents on the aromatic rings significantly alters molecular conformation and intermolecular interactions in the solid state, as determined by single-crystal X-ray diffraction. [1] The specific ortho-substitution pattern of the benzyl group on the phenyl ring in N-(2-benzylphenyl)pyridine-3-carboxamide is predicted to confer a unique conformational bias and a distinct set of hydrogen-bonding and π-π stacking interactions compared to its meta- or para-substituted isomers. This structural differentiation is critical for rational drug design, where specific conformations are often required for target binding.

Crystallography Molecular Conformation Drug Design

Targeted Research Applications for N-(2-benzylphenyl)pyridine-3-carboxamide Based on Evidenced Class Activity


Lead Compound for Antihyperlipidemic Drug Discovery in Cardiovascular Research

Procure N-(2-benzylphenyl)pyridine-3-carboxamide as a key structural analog for SAR studies aimed at optimizing lipid-lowering activity. Based on the demonstrated in vivo efficacy of the closely related N-(benzoylphenyl)pyridine-3-carboxamide class in reducing plasma triglycerides and total cholesterol [1], this compound serves as a specific tool to investigate the impact of the 2-benzyl substitution on potency, bioavailability, and target engagement in metabolic disease models.

Scaffold for Developing Novel Pro-Apoptotic Anticancer Agents

Use N-(2-benzylphenyl)pyridine-3-carboxamide as a foundational scaffold for the design and synthesis of novel anticancer agents. The established pro-apoptotic activity and microtubule polymerization inhibition of substituted N-phenyl nicotinamides [2] provide a strong rationale for exploring this specific analog. Researchers can leverage its unique 2-benzylphenyl group to create focused libraries for screening against various cancer cell lines, aiming to discover new chemical entities with improved potency and selectivity.

Fundamental Studies in Crystallography and Solid-State Conformation

Utilize N-(2-benzylphenyl)pyridine-3-carboxamide in crystallographic and conformational studies to map the structural landscape of pyridinecarboxamide derivatives. As shown in systematic isomer grid studies, the specific substitution pattern dictates solid-state packing and intermolecular interactions [3]. This compound provides a unique data point for understanding how the 2-benzyl group influences molecular geometry, which is invaluable for crystal engineering and predicting the physical properties of drug-like molecules.

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